molecular formula C17H23N3O4 B12098321 1-[2-(2-Aminopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid

1-[2-(2-Aminopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid

Cat. No.: B12098321
M. Wt: 333.4 g/mol
InChI Key: OSRZOHXQCUFIQG-UHFFFAOYSA-N
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Description

H-Ala-Phe-Pro-OH is a tripeptide composed of three amino acids: alanine, phenylalanine, and proline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Phe-Pro-OH can be achieved through solid-phase peptide synthesis (SPPS), which is a widely used method for the chemical synthesis of peptides. SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs protecting groups to prevent unwanted side reactions and is carried out under controlled conditions to ensure high purity and yield .

Industrial Production Methods

In industrial settings, the production of peptides like H-Ala-Phe-Pro-OH often involves automated SPPS systems, which allow for large-scale synthesis. These systems are designed to handle multiple reactions simultaneously, making the process efficient and scalable. Additionally, efforts are being made to develop greener synthesis methods by reducing solvent use and exploring alternative reaction conditions .

Chemical Reactions Analysis

Types of Reactions

H-Ala-Phe-Pro-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild to prevent peptide degradation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of cyclic peptides, while reduction can yield linear peptides with free thiol groups .

Scientific Research Applications

H-Ala-Phe-Pro-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which H-Ala-Phe-Pro-OH exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can bind to enzymes and inhibit their activity, or it can interact with cell membranes to disrupt their integrity. The exact mechanism depends on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to H-Ala-Phe-Pro-OH include other tripeptides like H-Phe-Pro-Gly-OH and H-Ala-Phe-Lys-OH. These compounds share structural similarities but differ in their amino acid composition, which can lead to variations in their properties and applications .

Uniqueness

H-Ala-Phe-Pro-OH is unique due to its specific sequence of amino acids, which imparts distinct structural and functional characteristics. For example, the presence of proline introduces a kink in the peptide chain, affecting its overall conformation and stability .

Properties

IUPAC Name

1-[2-(2-aminopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-11(18)15(21)19-13(10-12-6-3-2-4-7-12)16(22)20-9-5-8-14(20)17(23)24/h2-4,6-7,11,13-14H,5,8-10,18H2,1H3,(H,19,21)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRZOHXQCUFIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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